N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a synthetic organic compound that features a pyridine ring, a thiophene ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound can be functionalized at the 3-position with a suitable leaving group.
Formation of the Thiophene Derivative: Similarly, a thiophene derivative can be functionalized at the 2-position.
Coupling Reaction: The pyridine and thiophene derivatives can be coupled using a cross-coupling reaction, such as a Suzuki or Stille coupling.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized derivatives, reduced amines, or substituted pyridine/thiophene compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its electronic properties might make it useful in organic electronics or photovoltaics.
Biology and Medicine
Drug Development:
Biological Probes: Could be used as a probe in biochemical assays.
Industry
Polymer Science: May be used in the synthesis of conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, involving charge transfer processes.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide
Uniqueness
The unique combination of pyridine and thiophene rings with a carboxamide group may confer distinct electronic and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a thiophene core substituted with a pyridinylmethyl group and a thiophenyl ethyl group. The synthesis typically involves multi-step organic reactions, starting from a benzamide core, followed by the introduction of various functional groups through nucleophilic substitution and alkylation reactions under basic conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | MDA-MB-231 | 10 | Cell cycle arrest |
This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
In addition to anticancer activity, compounds in this chemical class have been investigated for anti-inflammatory effects. The presence of the thiophene moiety is believed to contribute to these properties by modulating inflammatory pathways .
The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The cyano group in related compounds has been noted for its role in enhancing binding affinity and reactivity, which may be crucial for its therapeutic effects.
Case Studies
- Study on Breast Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on MDA-MB-231 cells. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics, indicating potential as a lead compound in breast cancer therapy .
- Inflammation Model : In an animal model of inflammation, the compound exhibited significant reduction in inflammatory markers compared to untreated controls. This suggests potential for further development as an anti-inflammatory agent .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(15-6-10-21-13-15)19(8-5-16-4-2-9-22-16)12-14-3-1-7-18-11-14/h1-4,6-7,9-11,13H,5,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSASVBQKNVXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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